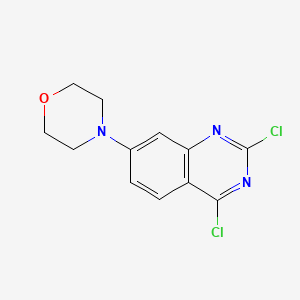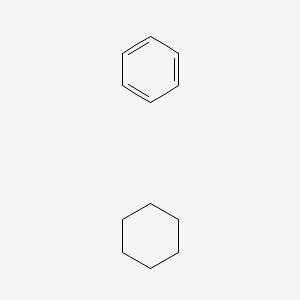
4-(2,4-dichloroquinazolin-7-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dichloroquinazolin-7-yl)morpholine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The presence of chlorine atoms and a morpholine ring in its structure makes this compound a compound of interest for various scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-dichloroquinazolin-7-yl)morpholine typically involves the reaction of 2,4-dichloroquinazoline with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2,4-dichloroquinazolin-7-yl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can lead to the formation of quinazoline oxides or reduced quinazoline derivatives .
Applications De Recherche Scientifique
4-(2,4-dichloroquinazolin-7-yl)morpholine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceutical agents with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: It is employed in the study of biological pathways and molecular targets due to its ability to interact with specific proteins and enzymes.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 4-(2,4-dichloroquinazolin-7-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .
Comparaison Avec Des Composés Similaires
2,4-Dichloroquinazoline: Lacks the morpholine ring but shares the dichloroquinazoline core structure.
7-Morpholin-4-ylquinazoline: Contains the morpholine ring but lacks the chlorine atoms at positions 2 and 4.
Uniqueness: 4-(2,4-dichloroquinazolin-7-yl)morpholine is unique due to the presence of both chlorine atoms and the morpholine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H11Cl2N3O |
|---|---|
Poids moléculaire |
284.14 g/mol |
Nom IUPAC |
4-(2,4-dichloroquinazolin-7-yl)morpholine |
InChI |
InChI=1S/C12H11Cl2N3O/c13-11-9-2-1-8(17-3-5-18-6-4-17)7-10(9)15-12(14)16-11/h1-2,7H,3-6H2 |
Clé InChI |
CWFBUTZQZIRDCZ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC3=C(C=C2)C(=NC(=N3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Benzylaminothieno[3,2-d]pyrimidine](/img/structure/B8643416.png)
![ethyl N-[4-(1,3-dioxoisoindol-2-yl)-2-nitrophenyl]carbamate](/img/structure/B8643423.png)




![2,5-Pyrrolidinedione, 1-[[(trifluoromethyl)sulfonyl]oxy]-](/img/structure/B8643454.png)







